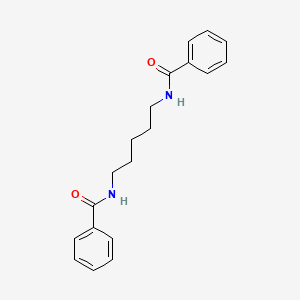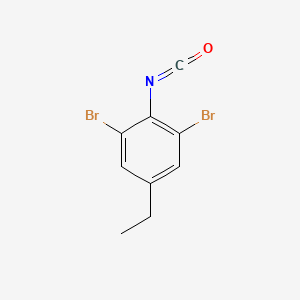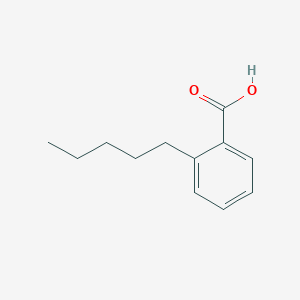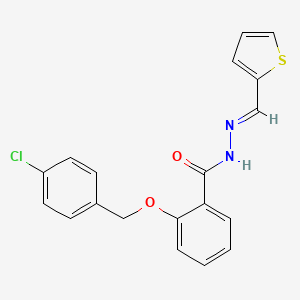
2-((4-Chlorobenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzohydrazide core, substituted with a 4-chlorobenzyl group and a thienylmethylene moiety, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide typically involves a multi-step process:
Formation of Benzohydrazide Core: The initial step involves the preparation of benzohydrazide by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.
Substitution with 4-Chlorobenzyl Group: The benzohydrazide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.
Introduction of Thienylmethylene Moiety: Finally, the compound is treated with 2-thiophenecarboxaldehyde under reflux conditions to form the thienylmethylene derivative.
Industrial Production Methods
While the laboratory synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways may vary depending on the specific application, but could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Chlorobenzyl)oxy)-N’-(2-furylmethylene)benzohydrazide: Similar structure with a furan ring instead of a thiophene ring.
2-((4-Chlorobenzyl)oxy)-N’-(2-pyridylmethylene)benzohydrazide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is unique due to the presence of the thienylmethylene moiety, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
347858-17-7 |
|---|---|
Molekularformel |
C19H15ClN2O2S |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H15ClN2O2S/c20-15-9-7-14(8-10-15)13-24-18-6-2-1-5-17(18)19(23)22-21-12-16-4-3-11-25-16/h1-12H,13H2,(H,22,23)/b21-12+ |
InChI-Schlüssel |
XDIJUDXSHWABSW-CIAFOILYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CS2)OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


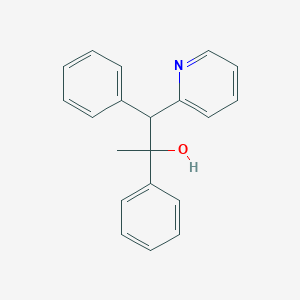
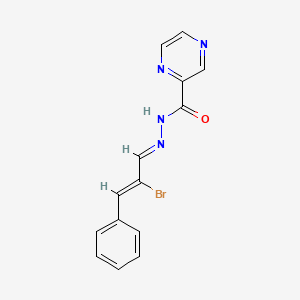
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
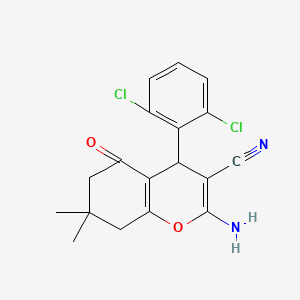
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
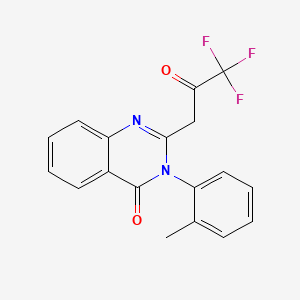
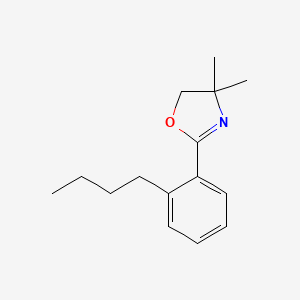
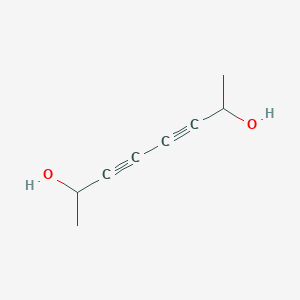
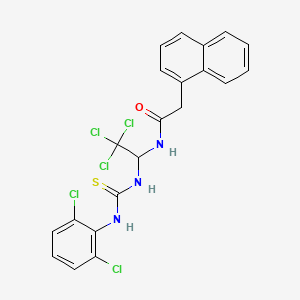
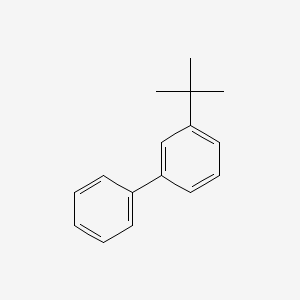
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
